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molecular formula C13H17ClO B8644379 1-(3-Chlorophenyl)-3-methylcyclohexan-1-ol CAS No. 76350-79-3

1-(3-Chlorophenyl)-3-methylcyclohexan-1-ol

Cat. No. B8644379
M. Wt: 224.72 g/mol
InChI Key: VFIQBQAZDAFZKR-UHFFFAOYSA-N
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Patent
US04536591

Procedure details

A mixture of 1-(3-chlorophenyl)-3-methylcyclohexan-1-ol (25.0 g, 0.11 mole) and sulfur (7.1 g, 0.22 mole) was heated at 250° for 4.5 hours. The reaction mixture then stood at room temperature for approximately 60 hours, and then it was distilled under reduced pressure to give 19.5 grams of distillate; bp, 150°-165°/10 mm. The distillate was chromatographed on silica gel, elution with hexane. The eluent was evaporated under reduced pressure to give 3'-chloro-3-methyl[1,1'-biphenyl] (17.0 g) as an oil. The nmr and the ir spectra of the oil were consistent with the proposed structure.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
7.1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2(O)[CH2:13][CH2:12][CH2:11][CH:10]([CH3:14])[CH2:9]2)[CH:5]=[CH:6][CH:7]=1.[S]>>[Cl:1][C:2]1[CH:3]=[C:4]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([CH3:14])[CH:9]=2)[CH:5]=[CH:6][CH:7]=1 |^3:15|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C1(CC(CCC1)C)O
Name
Quantity
7.1 g
Type
reactant
Smiles
[S]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 250° for 4.5 hours
Duration
4.5 h
DISTILLATION
Type
DISTILLATION
Details
it was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 19.5 grams of distillate
CUSTOM
Type
CUSTOM
Details
bp, 150°-165°/10 mm
DISTILLATION
Type
DISTILLATION
Details
The distillate was chromatographed on silica gel, elution with hexane
CUSTOM
Type
CUSTOM
Details
The eluent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)C1=CC(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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